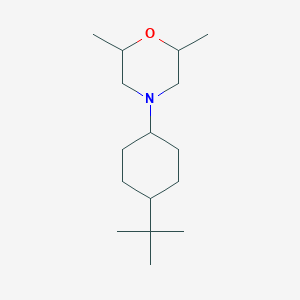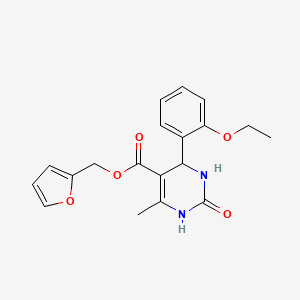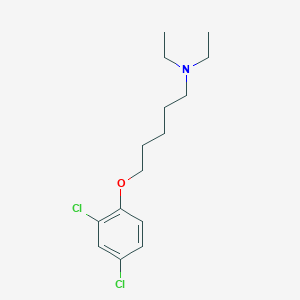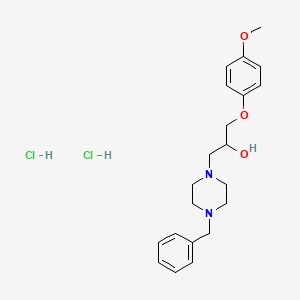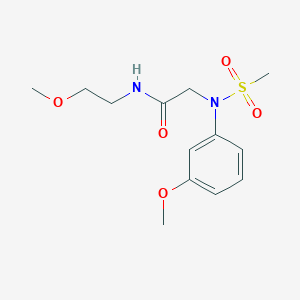![molecular formula C21H17NO3 B5066983 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5066983.png)
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound known for its unique structure and significant applications in various fields. This compound consists of a benzyloxyethyl group and an isoquinoline dione moiety, making it an interesting subject of study for chemists and researchers. Its multifaceted properties enable it to be utilized in diverse scientific domains, ranging from medicinal chemistry to industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione generally involves multiple steps:
Starting materials: : The synthesis begins with a suitable substituted benzene derivative.
Nitration: : The benzene derivative undergoes nitration, typically using nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: : The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Cyclization: : The resulting amino compound undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst (e.g., zinc chloride) to form the isoquinoline structure.
Benzyloxylation: : The final step involves the introduction of the benzyloxyethyl group, which is achieved by reacting the compound with benzyl bromide under basic conditions (e.g., potassium carbonate in an aprotic solvent like dimethylformamide).
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of larger-scale equipment and optimized reaction conditions to ensure higher yields and purity. This may include continuous flow reactors for precise temperature and reaction time control, as well as advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions:
Oxidation: : Typically involves oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: : Can be reduced using agents such as sodium borohydride to yield different isoquinoline analogues.
Substitution: : Halogenation, nitration, and sulfonation can occur under appropriate conditions, introducing various functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst
Substitution Reagents: : Sulfuric acid, nitric acid, halogens
Major Products
Oxidation Products: : Isoquinoline derivatives with additional oxo groups.
Reduction Products: : Isoquinoline analogues with varying degrees of hydrogenation.
Substitution Products: : Functionalized isoquinolines with halogen, nitro, or sulfonyl groups.
Scientific Research Applications
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has extensive applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in organic synthesis and catalysis.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: : Employed as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound’s mechanism of action involves its interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways: : Inhibits specific enzymes, alters receptor signaling, or intercalates with DNA to modulate biological activity.
Effects: : Inhibition of cancer cell proliferation, antimicrobial activity, and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3-dioxoisoquinolines: : Share the isoquinoline dione core but differ in substituents.
Benzyloxyquinolines: : Have similar benzyloxy groups but lack the isoquinoline dione structure.
Uniqueness
Structural Features: : The combination of the benzyloxyethyl group with the isoquinoline dione structure makes it unique.
Functional Properties: : Exhibits distinct reactivity and biological activity compared to similar compounds, offering unique advantages in specific applications.
This detailed exploration of 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione highlights its synthesis, chemical reactions, applications, and unique properties. It’s a fascinating compound with a wealth of potential in scientific research and industry.
Properties
IUPAC Name |
2-(2-phenylmethoxyethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-20-17-10-4-8-16-9-5-11-18(19(16)17)21(24)22(20)12-13-25-14-15-6-2-1-3-7-15/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAXZOWZXLYASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5066913.png)
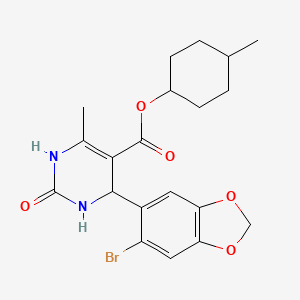
![Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5066923.png)
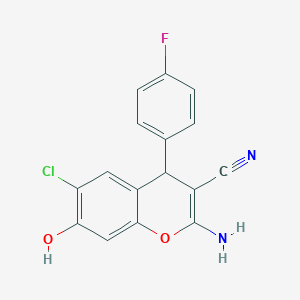
![(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066940.png)
![5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene](/img/structure/B5066943.png)
![1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B5066948.png)
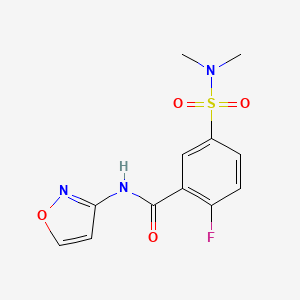
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)
